molecular formula C8H15O7PS B159324 dimethyl 2-dimethoxyphosphorylsulfanylbutanedioate CAS No. 1795-58-0

dimethyl 2-dimethoxyphosphorylsulfanylbutanedioate

Cat. No.: B159324
CAS No.: 1795-58-0
M. Wt: 286.24 g/mol
InChI Key: ZHVVLAPWOXUPHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

dimethyl 2-dimethoxyphosphorylsulfanylbutanedioate is a chemical compound known for its applications in various fields, including agriculture and industry. This compound is characterized by its unique structure, which includes both phosphorothioate and ester functional groups. It is commonly used as a systemic insecticide and acaricide, effective against a wide range of pests.

Preparation Methods

The synthesis of phosphorothioic acid, O,O-dimethyl ester, S-ester with 1,2-bis(methoxycarbonyl)ethanethiol typically involves the reaction of phosphorothioic acid derivatives with appropriate alcohols and thiols. One common method involves the esterification of phosphorothioic acid with methanol, followed by the introduction of the thiol group through a substitution reaction. Industrial production methods often utilize large-scale reactors and controlled conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

dimethyl 2-dimethoxyphosphorylsulfanylbutanedioate undergoes various chemical reactions, including:

Scientific Research Applications

dimethyl 2-dimethoxyphosphorylsulfanylbutanedioate has several scientific research applications:

    Agriculture: It is widely used as a systemic insecticide and acaricide, protecting crops from various pests.

    Chemistry: Researchers study its reactivity and potential as a precursor for synthesizing other organophosphorus compounds.

    Medicine: Investigations into its potential effects on biological systems and its use in developing new pharmaceuticals are ongoing.

    Industry: It is used in the production of various chemical products, including pesticides and other agrochemicals.

Mechanism of Action

The mechanism of action of phosphorothioic acid, O,O-dimethyl ester, S-ester with 1,2-bis(methoxycarbonyl)ethanethiol involves its interaction with biological targets, leading to the inhibition of essential enzymes in pests. This inhibition disrupts normal physiological processes, ultimately resulting in the death of the target organisms. The compound’s effectiveness is attributed to its ability to penetrate plant tissues and provide systemic protection.

Comparison with Similar Compounds

dimethyl 2-dimethoxyphosphorylsulfanylbutanedioate can be compared with other similar compounds, such as:

Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility and importance of organophosphorus chemistry in various fields.

Properties

CAS No.

1795-58-0

Molecular Formula

C8H15O7PS

Molecular Weight

286.24 g/mol

IUPAC Name

dimethyl 2-dimethoxyphosphorylsulfanylbutanedioate

InChI

InChI=1S/C8H15O7PS/c1-12-7(9)5-6(8(10)13-2)17-16(11,14-3)15-4/h6H,5H2,1-4H3

InChI Key

ZHVVLAPWOXUPHN-UHFFFAOYSA-N

SMILES

COC(=O)CC(C(=O)OC)SP(=O)(OC)OC

Canonical SMILES

COC(=O)CC(C(=O)OC)SP(=O)(OC)OC

Origin of Product

United States

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